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Compound of Interest

Compound Name: n-Nonadecane-d40

Cat. No.: B1645123 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for n-Nonadecane-
d40, catering to researchers, scientists, and professionals in drug development. The

information is presented in a structured format, including tabulated data, detailed experimental

protocols, and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of n-Nonadecane-d40.

Due to the deuteration, ²H NMR is particularly informative.

²H NMR Spectroscopic Data
Solid-state ²H NMR studies of n-Nonadecane-d40 reveal information about molecular motion

and phase behavior. In the solid phase, the central part of the alkane chain is relatively static,

while the terminal methyl and methylene groups exhibit greater mobility.[1] The quadrupole

splitting (Δνq) is a key parameter obtained from ²H NMR spectra, which is sensitive to the local

environment and dynamics of the deuterons.
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Temperature (K) Phase

Observed
Quadrupole
Splitting (Δνq)
(kHz)

Assignment

273 Hexagonal

Not specified, but

narrower than

orthorhombic phase

Freely rotating alkane

molecules

193 Hexagonal

Not specified, but

narrower than

orthorhombic phase

Freely rotating alkane

molecules

177 Hexagonal

Not specified, but

narrower than

orthorhombic phase

Freely rotating alkane

molecules

145 Orthorhombic ~62.5 (from figure)

Reduced

reorientational

freedom

293 (Phase I) Orthorhombic 35
Terminal methyl

groups (-CD₃)

Data sourced from references[1][2][3]. The quadrupole splittings for the hexagonal phase were

not explicitly provided in the text but were visibly narrower in the published spectra, indicating

increased molecular motion. The value at 145 K is an approximation from the published

spectrum.

¹³C NMR Spectroscopic Data
While direct ¹³C NMR data for n-Nonadecane-d40 is not readily available, the chemical shifts

are expected to be very similar to those of its non-deuterated counterpart, n-Nonadecane. The

primary difference would be the absence of ¹H-¹³C coupling and the presence of deuterium-

induced isotope shifts, which are typically small.

Reference Data for n-Nonadecane (C₁₉H₄₀)
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Chemical Shift (ppm) Assignment

32.04 Internal -CH₂- groups

29.82 Bulk -CH₂- groups

29.48 -CH₂- groups near the end of the chain

22.79
-CH₂- group adjacent to the terminal methyl

group

14.13 Terminal -CH₃ group

Data sourced from PubChem CID 12401.[4]

Experimental Protocol for NMR Spectroscopy
²H NMR (Solid-State):

Sample Preparation: The n-Nonadecane-d40 sample is packed into a solid-state NMR rotor.

For studies of inclusion compounds, the deuterated alkane is co-crystallized with a host

molecule like urea.

Instrumentation: A solid-state NMR spectrometer equipped with a high-power amplifier and a

probe suitable for ²H observation is used.

Acquisition Parameters:

Pulse Sequence: A quadrupole echo pulse sequence (π/2)x - τ - (π/2)y - τ - acquire) is

typically employed to overcome the broad line shapes observed in solid-state NMR.

Pulse Width: A π/2 pulse of approximately 3-4 µs is used.

Recycle Delay: A recycle delay of 0.5 to 60 seconds is chosen, depending on the spin-

lattice relaxation time (T₁) of the deuterons.[1][2] Longer delays are necessary for the less

mobile deuterons in the main chain.

Temperature Control: The temperature is controlled using a variable temperature unit.

Spectra are recorded at various temperatures to observe phase transitions.[2][3]
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¹³C NMR (Solution-State):

Sample Preparation: A solution of n-Nonadecane-d40 is prepared in a suitable deuterated

solvent (e.g., CDCl₃).

Instrumentation: A high-resolution NMR spectrometer with a carbon-observe probe is used.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment with proton decoupling is used.

Decoupling: Broadband proton decoupling is applied to simplify the spectrum and improve

the signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the

carbon nuclei.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The

substitution of hydrogen with deuterium results in a predictable shift of the C-D stretching and

bending frequencies to lower wavenumbers compared to the corresponding C-H vibrations.

Expected IR Absorption Bands for n-Nonadecane-d40
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Notes

C-D Asymmetric Stretch (-CD₃) ~2210
Shifted from ~2960 cm⁻¹ for C-

H

C-D Symmetric Stretch (-CD₃) ~2125
Shifted from ~2870 cm⁻¹ for C-

H

C-D Asymmetric Stretch (-

CD₂-)
~2195

Shifted from ~2925 cm⁻¹ for C-

H

C-D Symmetric Stretch (-CD₂-) ~2090
Shifted from ~2850 cm⁻¹ for C-

H

C-D Scissoring Bend ~1050 - 1090
Shifted from ~1450-1470 cm⁻¹

for C-H

C-D Rocking Bend ~520 - 550
Shifted from ~720-730 cm⁻¹ for

C-H

The expected wavenumbers are estimated based on the typical frequencies for C-H vibrations

in alkanes and the theoretical mass-on-a-spring approximation, which predicts a shift by a

factor of approximately 1/√2.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation:

KBr Pellet Method: For solid samples, a small amount of n-Nonadecane-d40 (1-2 mg) is

finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is

placed directly onto the ATR crystal. Pressure is applied to ensure good contact. This

method requires minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1645123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1645123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the IR beam path, and the sample spectrum is acquired.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For n-Nonadecane-d40, the molecular ion peak will be significantly shifted

compared to its non-deuterated analog.

Mass Spectrometry Data
Parameter Value Notes

Molecular Formula C₁₉D₄₀

Molecular Weight 308.77 [5]

Molecular Ion (M⁺) m/z 308
The most abundant ion in the

molecular ion cluster.

Major Fragment Ions
Series of ions with a mass

difference of 16 (CD₂)

Fragmentation occurs along

the alkane chain, leading to a

characteristic pattern of alkyl

fragments. The fragments will

be heavier than those of the

non-deuterated compound.

Reference Data for n-Nonadecane (C₁₉H₄₀)

The mass spectrum of non-deuterated n-nonadecane shows a molecular ion at m/z 268 and a

series of fragment ions separated by 14 mass units (-CH₂-). The base peak is typically at m/z

43 or 57.

Experimental Protocol for GC-MS
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Sample Preparation: The n-Nonadecane-d40 sample is dissolved in a volatile organic

solvent such as hexane or dichloromethane.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

GC Parameters:

Injector: A split/splitless injector is used, typically operated at a high temperature (e.g.,

280-300 °C) to ensure complete vaporization of the long-chain alkane.

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating

alkanes.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).

Oven Temperature Program: A temperature program is used to elute the compound, for

example, starting at a lower temperature and ramping up to around 300 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: The mass range is set to scan from a low m/z (e.g., 40) to above the

expected molecular ion (e.g., m/z 350).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

compound like n-Nonadecane-d40.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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